4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate
Overview
Description
4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Thioflavin T, and it has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
Thioflavin T binds to the β-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding causes a shift in the absorption and fluorescence spectra of Thioflavin T, which can be used to detect the presence of amyloid fibrils. Thioflavin T has also been shown to inhibit the formation of amyloid fibrils in vitro, suggesting a potential therapeutic role in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Thioflavin T has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and modulate the activity of ion channels. Thioflavin T has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of Thioflavin T is its ability to bind specifically to amyloid fibrils. This allows for the detection and quantification of amyloid fibrils in a variety of tissues and cell cultures. However, Thioflavin T has some limitations in lab experiments. It has been shown to bind to non-amyloid proteins, which can lead to false positives in assays. Thioflavin T also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Thioflavin T. One area of research is the development of Thioflavin T analogs with increased selectivity and sensitivity for amyloid fibrils. Another area of research is the development of Thioflavin T-based therapeutics for the treatment of neurodegenerative diseases. Finally, Thioflavin T could be used in the development of diagnostic tools for the early detection of amyloid fibrils in patients at risk for neurodegenerative diseases.
Scientific Research Applications
Thioflavin T has been widely used in scientific research for its ability to bind to and detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used as a fluorescent probe to detect the presence of amyloid fibrils in various tissues and cell cultures. This has led to a better understanding of the role of amyloid fibrils in disease pathology and has opened up new avenues for therapeutic interventions.
properties
IUPAC Name |
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3S2/c26-22-21(30-24(29)25(22)16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)28-23(27)19-9-5-2-6-10-19/h1-15H,16H2/b21-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLMYXDGBGSVLE-QNGOZBTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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